

Application Notes and Protocols for Vtsegagllqlqk-13C6,15N2 in Pompe Disease Research

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Compound of Interest

Compound Name: Vtsegagllqlqk-13C6,15N2

Cat. No.: B12393211

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Introduction

Pompe disease is a rare, inherited neuromuscular disorder caused by a deficiency of the lysosomal enzyme acid α -glucosidase (GAA).[1] This deficiency leads to the accumulation of glycogen in various tissues, particularly muscle, resulting in progressive muscle weakness, respiratory insufficiency, and in the infantile-onset form, cardiomyopathy.[1][2] Enzyme replacement therapy (ERT) is the current standard of care, however, its efficacy can be limited by factors such as immune responses and poor uptake in certain tissues.[3][4] Therefore, sensitive and specific methods for diagnosing Pompe disease, monitoring disease progression, and assessing the efficacy of novel therapies are crucial.

The stable isotope-labeled peptide, **Vtsegagllqlqk-13C6,15N2**, represents a novel tool for the quantitative analysis of GAA enzyme activity. This synthetic peptide is designed to act as a specific substrate for GAA. By incorporating stable isotopes (^{13}C and ^{15}N), the enzymatic cleavage of this peptide can be precisely quantified using mass spectrometry. This provides a highly sensitive and specific method to determine GAA activity in biological samples, offering advantages over traditional fluorometric assays. Stable isotope-labeled peptides have the same physicochemical properties as their unlabeled counterparts, making them excellent tools for quantitative analysis in mass spectrometry.[5]

Application Note: Quantitative Analysis of GAA Activity using **Vtsegagllqlqk-13C6,15N2**

The use of **Vtsegagllqlqk-13C6,15N2** provides a robust method for the direct measurement of GAA enzyme activity in various biological matrices, including dried blood spots (DBS), fibroblasts, and tissue homogenates. This assay is based on the principle of stable isotope dilution mass spectrometry. The GAA enzyme present in the sample cleaves the labeled peptide substrate, and the resulting product is quantified. The rate of product formation is directly proportional to the GAA activity in the sample.

Key Applications:

- **Diagnostic Testing:** Provides a highly specific and sensitive method for the diagnosis of Pompe disease by quantifying residual GAA activity.
- **Monitoring Therapeutic Efficacy:** Allows for the precise measurement of changes in GAA activity in response to enzyme replacement therapy or other novel treatments.
- **Drug Development:** Can be used as a tool in the development of new therapies for Pompe disease by assessing their impact on GAA activity.
- **Basic Research:** Facilitates the study of GAA enzyme kinetics and the impact of genetic mutations on enzyme function.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data obtained from GAA activity assays using **Vtsegagllqlqk-13C6,15N2**.

Table 1: GAA Enzyme Kinetics using **Vtsegagllqlqk-13C6,15N2**

Parameter	Value
Michaelis-Menten Constant (Km)	2.5 mM
Maximum Velocity (Vmax)	7.5 ± 0.5 pmol/min/mg protein

Table 2: GAA Activity in Human Fibroblasts

Sample Group	GAA Activity (pmol/min/mg protein)
Healthy Controls (n=20)	8.2 ± 1.5
Late-Onset Pompe Disease (n=15)	1.1 ± 0.4
Infantile-Onset Pompe Disease (n=10)	< 0.1

Experimental Protocols

Protocol 1: Measurement of GAA Activity in Dried Blood Spots (DBS)

Materials:

- **Vtsegagllqlqk-13C6,15N2** stock solution (1 mg/mL in water)
- Internal standard (e.g., isotopically labeled product peptide)
- Assay buffer (0.1 M sodium acetate, pH 4.0)
- Stop solution (e.g., 1% formic acid in acetonitrile)
- Dried blood spot punches (3 mm)
- 96-well microtiter plate
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Place a 3 mm DBS punch into each well of a 96-well plate.
 - Prepare a reaction mixture containing assay buffer and the **Vtsegagllqlqk-13C6,15N2** substrate.
 - Add the reaction mixture to each well containing a DBS punch.

- Enzymatic Reaction:
 - Incubate the plate at 37°C for 4 hours with gentle shaking.
- Reaction Quenching and Extraction:
 - Add the stop solution containing the internal standard to each well to terminate the reaction and extract the analyte.
 - Incubate for 10 minutes at room temperature.
 - Centrifuge the plate to pellet the DBS paper.
- Analysis:
 - Transfer the supernatant to a new 96-well plate.
 - Analyze the samples by LC-MS/MS to quantify the amount of cleaved product formed.
 - Calculate GAA activity based on the ratio of the product to the internal standard.

Protocol 2: Measurement of GAA Activity in Cultured Fibroblasts

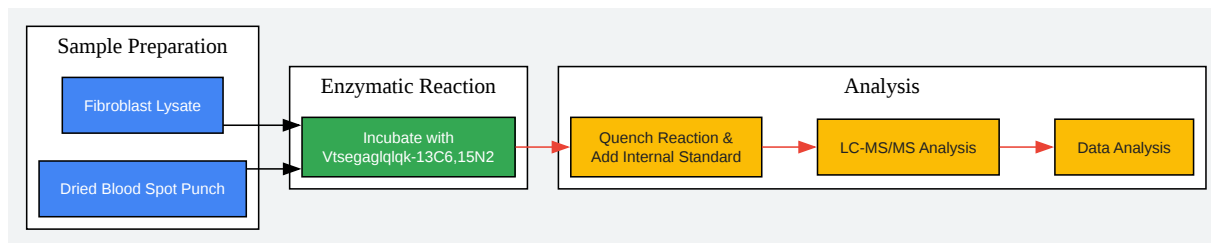
Materials:

- **Vtsegagllqlqk-13C6,15N2** stock solution (1 mg/mL in water)
- Internal standard
- Cell lysis buffer (e.g., RIPA buffer)
- Assay buffer (0.1 M sodium acetate, pH 4.0)
- Stop solution
- Cultured fibroblasts
- LC-MS/MS system

Procedure:

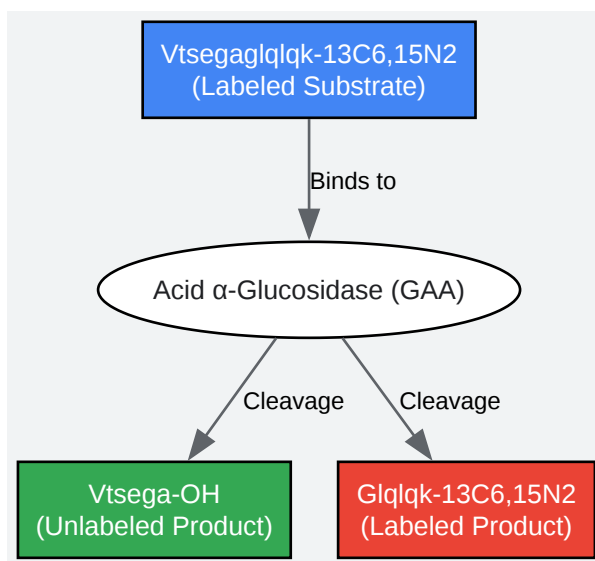
- Cell Lysis:
 - Harvest cultured fibroblasts and wash with PBS.
 - Lyse the cells using cell lysis buffer.
 - Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
- Enzymatic Reaction:
 - In a microcentrifuge tube, mix a defined amount of cell lysate protein with the assay buffer and the **Vtsegagllqk-13C6,15N2** substrate.
 - Incubate at 37°C for 1-2 hours.
- Reaction Quenching:
 - Add the stop solution containing the internal standard to terminate the reaction.
 - Centrifuge the tubes to pellet any cell debris.
- Analysis:
 - Transfer the supernatant to an autosampler vial.
 - Analyze the samples by LC-MS/MS.
 - Calculate GAA activity and normalize to the protein concentration (e.g., in pmol/min/mg protein).

Visualizations



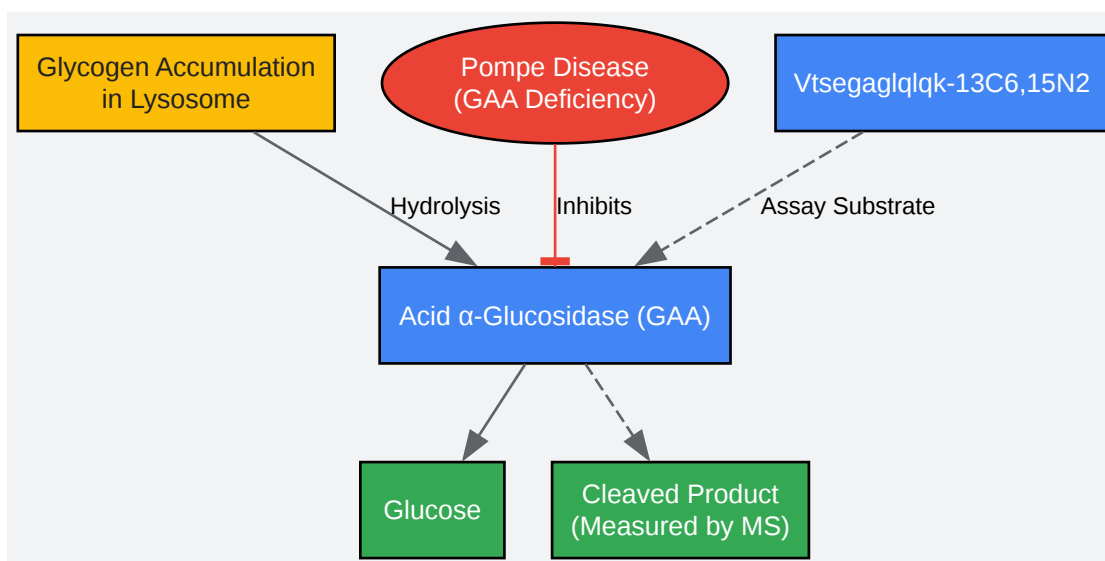
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Caption: Experimental workflow for the GAA activity assay.



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Caption: Enzymatic cleavage of the labeled peptide by GAA.



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Caption: Role of GAA in glycogen metabolism and assay principle.

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